An In-depth Technical Guide to Ethyl 6-chloro-2-oxohexanoate: Properties, Structure, and Synthesis
An In-depth Technical Guide to Ethyl 6-chloro-2-oxohexanoate: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloro-2-oxohexanoate is a bifunctional organic molecule of interest in synthetic chemistry and potentially in drug discovery. Its structure, incorporating both a β-keto ester and a terminal alkyl chloride, offers multiple reaction sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, structure, and synthetic approaches for ethyl 6-chloro-2-oxohexanoate, alongside predicted spectroscopic data to aid in its identification and characterization. While specific biological applications are not yet widely documented, the reactivity of the α-haloketone moiety suggests potential as an enzyme inhibitor or a covalent binder in targeted therapeutic strategies.
Chemical Structure and Properties
Ethyl 6-chloro-2-oxohexanoate possesses a linear six-carbon chain with an ethyl ester at one terminus and a chlorine atom at the other. A ketone group is located at the second carbon position, classifying it as a β-keto ester.
Chemical Structure:
Figure 1: Chemical structure of Ethyl 6-chloro-2-oxohexanoate.
Table 1: Physical and Chemical Properties of Ethyl 6-chloro-2-oxohexanoate
| Property | Value | Reference |
| CAS Number | 62123-62-0 | [1] |
| Molecular Formula | C₈H₁₃ClO₃ | [1] |
| Molecular Weight | 192.64 g/mol | [1] |
| Boiling Point | 264.1 °C at 760 mmHg | [1] |
| Density | 1.116 g/cm³ | [1] |
| Refractive Index | 1.443 | [1] |
Synthesis of Ethyl 6-chloro-2-oxohexanoate
A plausible and efficient synthetic route to ethyl 6-chloro-2-oxohexanoate involves a two-step process starting from ethyl acetoacetate. This method, based on the well-established acetoacetic ester synthesis, first introduces the chloro-terminated alkyl chain and is followed by the chlorination of the activated methylene group.
Synthetic Pathway
Figure 2: Proposed synthetic pathway for Ethyl 6-chloro-2-oxohexanoate.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-chlorobutyl)-3-oxobutanoate (Alkylation)
This procedure is adapted from standard protocols for the alkylation of ethyl acetoacetate.
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Reaction Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, and is maintained under an inert atmosphere (e.g., nitrogen or argon).
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Base Preparation: Sodium ethoxide (NaOEt) is prepared in situ by dissolving sodium metal (1.0 equivalent) in anhydrous ethanol with cooling.
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Enolate Formation: Ethyl acetoacetate (1.0 equivalent) is added dropwise to the sodium ethoxide solution at room temperature to form the sodium enolate.
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Alkylation: 1,4-Dichlorobutane (1.1 equivalents) is added dropwise to the enolate solution.
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Reaction: The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC).
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Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
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Purification: The crude ethyl 2-(4-chlorobutyl)-3-oxobutanoate can be purified by vacuum distillation.
Step 2: Synthesis of Ethyl 6-chloro-2-oxohexanoate (Chlorination)
This procedure is based on general methods for the α-chlorination of β-keto esters.
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Reaction Setup: A dry, round-bottom flask is equipped with a magnetic stirrer and a dropping funnel and is cooled in an ice bath.
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Chlorination: The purified ethyl 2-(4-chlorobutyl)-3-oxobutanoate from Step 1 is dissolved in a suitable aprotic solvent, such as dichloromethane. Sulfuryl chloride (SO₂Cl₂) (1.05 equivalents) is added dropwise to the cooled solution.
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Reaction: The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The reaction progress is monitored by TLC or GC.
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Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure, and the resulting crude ethyl 6-chloro-2-oxohexanoate is purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for ethyl 6-chloro-2-oxohexanoate, the following data is predicted based on its chemical structure and typical values for similar functional groups.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl 6-chloro-2-oxohexanoate (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (ester) | ~1.3 | Triplet | 3H |
| -CH₂- (internal) | ~1.8-2.0 | Multiplet | 4H |
| -CH₂- (adjacent to C=O) | ~2.8 | Triplet | 2H |
| -CH₂-Cl | ~3.6 | Triplet | 2H |
| O-CH₂- (ester) | ~4.2 | Quartet | 2H |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl 6-chloro-2-oxohexanoate (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C H₃ (ester) | ~14 |
| -C H₂- (internal) | ~25-30 |
| -C H₂- (adjacent to C=O) | ~40 |
| -C H₂-Cl | ~45 |
| O-C H₂- (ester) | ~62 |
| C =O (ester) | ~168 |
| C =O (ketone) | ~200 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Frequencies for Ethyl 6-chloro-2-oxohexanoate
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | 2850-2960 | Medium-Strong |
| C=O (ester) | ~1740 | Strong |
| C=O (ketone) | ~1715 | Strong |
| C-O (ester) | 1000-1300 | Strong |
| C-Cl | 600-800 | Medium-Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum of ethyl 6-chloro-2-oxohexanoate is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Table 5: Predicted Key Fragments in the Mass Spectrum of Ethyl 6-chloro-2-oxohexanoate
| m/z | Possible Fragment |
| 192/194 | [M]⁺ |
| 157 | [M - Cl]⁺ |
| 147 | [M - OCH₂CH₃]⁺ |
| 119 | [M - COOCH₂CH₃]⁺ |
Potential Applications in Drug Development
While specific studies on the biological activity of ethyl 6-chloro-2-oxohexanoate are scarce, its chemical structure suggests potential applications in drug development, primarily stemming from the reactivity of the α-haloketone moiety.
Covalent Inhibition
α-Haloketones are known to be effective alkylating agents and can act as irreversible inhibitors of enzymes, particularly those with a nucleophilic residue (such as cysteine, histidine, or serine) in their active site. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack, leading to the formation of a stable covalent bond with the enzyme.
Figure 3: General mechanism of covalent inhibition by an α-haloketone.
This property makes ethyl 6-chloro-2-oxohexanoate a potential candidate for the development of targeted covalent inhibitors for various enzyme classes, including proteases, kinases, and metabolic enzymes implicated in disease.
Synthetic Building Block
The dual functionality of ethyl 6-chloro-2-oxohexanoate makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The terminal chloride can be displaced by various nucleophiles to introduce different functional groups, while the β-keto ester moiety can participate in a wide range of C-C bond-forming reactions.
Conclusion
Ethyl 6-chloro-2-oxohexanoate is a readily accessible compound with significant potential as a synthetic intermediate and as a starting point for the design of targeted covalent inhibitors. This technical guide has provided a detailed overview of its structure, properties, and a plausible synthetic route. The predicted spectroscopic data presented herein should serve as a valuable resource for researchers working with this compound. Further investigation into the biological activities of ethyl 6-chloro-2-oxohexanoate and its derivatives is warranted to fully explore its therapeutic potential.


